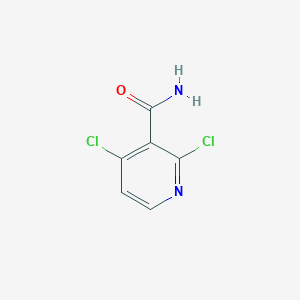

2,4-Dichloropyridine-3-carboxamide

描述

Significance of Pyridine-3-carboxamide (B1143946) Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry and pharmacology. nih.govrsc.org This scaffold is present in a vast array of natural products, including alkaloids and vitamins, and is a core component in over 7,000 pharmaceutical drugs. nih.govrsc.orgnih.gov The pyridine structure's poor basicity often enhances the water solubility of molecules, a desirable trait in the development of therapeutic agents. nih.gov

Within this broad class, the pyridine-3-carboxamide scaffold holds particular importance. This structure is found in essential biological coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). rsc.org Its unique electronic and structural properties make it a "privileged scaffold," meaning it is frequently incorporated into new drug candidates targeting a wide range of diseases. nih.govresearchgate.netrsc.org The versatility of the pyridine-3-carboxamide core allows for extensive chemical modification, enabling researchers to fine-tune the biological activity of synthetic compounds. nih.govnih.gov Its derivatives have shown potential in various therapeutic areas, highlighting the scaffold's significance as a building block in medicinal chemistry and organic synthesis. nih.govresearchgate.net

Overview of 2,4-Dichloropyridine-3-carboxamide as a Versatile Synthetic Intermediate

This compound is a key reagent for chemists due to its reactive sites that allow for the construction of more complex molecules. The structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a carboxamide group at position 3. These chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.commdpi.com

This reactivity allows for the selective introduction of various functional groups at the C-2 and C-4 positions. The presence of the carboxamide group and the nitrogen atom in the pyridine ring influences the regioselectivity of these substitution reactions, sometimes making the reaction favor one position over the other. wuxiapptec.com This controlled reactivity is highly valuable in multi-step syntheses where precise molecular architecture is required. The ability to sequentially replace the chlorine atoms makes this compound a versatile intermediate for creating diverse libraries of compounds for screening in drug discovery and materials science.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | nih.gov |

| Molecular Weight | 191.01 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 70593-56-5 | nih.gov |

| Synonyms | 2,4-Dichloronicotinamide | nih.gov |

Table 2: Research Findings on Dihalogenated Pyridine/Pyrimidine (B1678525) Reactivity

| Reactant | Reaction Type | Key Finding | Reference |

| 2,4-Dichloropyrimidines | Nucleophilic Aromatic Substitution (SNAr) | Reactions with amines often yield a mixture of 2-amino and 4-amino regioisomers, complicating synthesis. google.com | google.com |

| 2,4-Dichloropyrimidines | Nucleophilic Aromatic Substitution (SNAr) | The regioselectivity (C-2 vs. C-4 substitution) is highly sensitive to other substituents on the pyrimidine ring. wuxiapptec.com | wuxiapptec.com |

| 2,4-Dichloropyrimidine (B19661) | One-pot Double Suzuki Coupling | An effective method for the regioselective synthesis of diarylated pyrimidines has been developed. chemicalbook.com | chemicalbook.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Nucleophilic Aromatic Substitution (SNAr) | Reactions can lead to unexpected products from amination and solvolysis due to the influence of the starting material's structure. mdpi.com | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBNPZOICXBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70593-56-5 | |

| Record name | 2,4-dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloropyridine 3 Carboxamide and Its Precursors

Classical and Evolving Synthetic Routes to Dichloropyridines

The formation of the dichloropyridine framework is a critical stage in the synthesis of the target molecule. This is typically achieved through various chlorination and halogen exchange reactions on pyridine-based starting materials.

Chlorination Strategies for Pyridine (B92270) Ring Systems

Direct chlorination of the pyridine ring is a fundamental approach to introduce the desired chloro substituents. The choice of method often depends on the nature of the starting material and the desired regioselectivity.

A common strategy involves the conversion of pyridine-2,4-dicarboxylic acid to its corresponding dicarbonyl dichloride. This is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction of pyridine-2,4-dicarboxylic acid with thionyl chloride is a frequently employed method for this transformation. However, selectively chlorinating only one carboxylic acid group in a dicarboxylic acid can be challenging, often leading to a mixture of the mono-acid chloride, diacid chloride, and unreacted starting material. researchgate.net One approach to achieve mono-chlorination is to first protect one of the carboxylic acid groups. researchgate.net

| Starting Material | Reagent | Product | Significance |

| Pyridine-2,4-dicarboxylic acid | Thionyl chloride (SOCl₂) | 2,4-Pyridinedicarbonyl dichloride | Key intermediate for further functionalization. |

| Glutaric acid | Thionyl chloride (SOCl₂) | Glutaroyl chloride | Demonstrates the challenge of selective chlorination in dicarboxylic acids. researchgate.net |

This table summarizes the conversion of dicarboxylic acids to their corresponding acid chlorides, a key step in the synthesis of various pyridine derivatives.

The chlorination of aminopyridine derivatives presents another viable route to dichloropyridines. A method has been developed for the deaminative chlorination of aminoheterocycles using a pyrylium (B1242799) reagent and a chloride source like magnesium chloride (MgCl₂). nih.gov This process allows for the selective replacement of an amino group with a chlorine atom. nih.gov The reaction conditions, particularly temperature, are crucial for achieving good yields and accommodating various functional groups. nih.gov Electrochemical methods have also been explored for the chlorination of aminophenol derivatives, utilizing dichloromethane (B109758) (DCM) as both the solvent and chlorine source. rsc.org

| Starting Material | Reagents | Product | Yield |

| Aminopyridines | Pyrylium tetrafluoroborate, MgCl₂ | Chloropyridines | Varies with substrate and conditions nih.gov |

| 4-Aminophenol (B1666318) derivatives | Dichloromethane (electrochemical) | Chlorinated 4-aminophenol derivatives | Up to 94% rsc.org |

This table highlights methods for the chlorination of amino-substituted aromatic compounds, an important transformation in the synthesis of halo-aromatics.

Fluorination Techniques in Dichloropyridine Synthesis

While direct chlorination is common, fluorination techniques, particularly halogen exchange reactions, play a significant role in modifying the halogen substitution pattern on the pyridine ring.

Halogen exchange (HALEX) reactions are a powerful tool for introducing fluorine into aromatic systems. This typically involves the replacement of a chlorine atom with a fluorine atom using a fluoride (B91410) source. acs.org Various reagents and conditions can be employed for this transformation, including HF-base systems and metal fluorides. acs.orgresearchgate.net For instance, the fluorination of dichloromethyl- and trichloromethyl substrates can be achieved using TREAT-HF under microwave conditions. researchgate.net The selective activation of C-F bonds for F/Cl and F/Br exchanges can be facilitated by trialkyl aluminum and a titanocene (B72419) dihalide catalyst. organic-chemistry.org

| Substrate | Reagent/Catalyst | Product | Significance |

| Dichloromethyl/Trichloromethyl compounds | TREAT-HF (microwave) | Fluorinated analogs | Mild and selective fluorination. researchgate.net |

| Alkyl fluorides | Trialkyl aluminum, Titanocene dihalide | Alkyl chlorides/bromides | Selective C-F bond activation. organic-chemistry.org |

| Halopyridines | Potassium, cesium, or rubidium fluoride (aqueous) | Fluoropyridines | Halogen exchange in aqueous media. googleapis.com |

This table illustrates the versatility of halogen exchange reactions in the synthesis of fluorinated organic compounds.

Formation of the Carboxamide Functionality in Pyridine Architectures

The final step in the synthesis of 2,4-Dichloropyridine-3-carboxamide is the formation of the carboxamide group. This is a well-established transformation in organic chemistry and can be achieved through several methods. A common approach is the reaction of a pyridine carboxylic acid or its activated derivative (like an acid chloride) with ammonia (B1221849) or an amine. rsc.orgmdpi.com For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with amines to form the corresponding bis-carboxamides. mdpi.com Electrochemical methods have also been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org The reactivity of the starting materials and the reaction conditions can influence the yield and purity of the final product. nih.govnih.gov

| Starting Material | Reagent | Product | Method |

| Pyridine carbohydrazides and amines | KI (mediator) | Pyridine carboxamides | Electrochemical synthesis rsc.org |

| Pyridine-2,6-dicarbonyl dichloride | L-alanine or 2-methyl-alanine methyl esters | Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | Conventional synthesis mdpi.com |

| Picolinic acid and N-alkylanilines | Thionyl chloride (in situ acid chloride formation) | N-alkyl-N-phenylpicolinamides | One-pot synthesis researchgate.net |

| 4-Cyanopyridine | Formamide, Sulfuric acid | 4-Cyano-2-pyridinecarboxamide | Hydrolysis of a nitrile precursor google.com |

This table outlines various methods for the formation of the carboxamide functionality on a pyridine ring, a crucial step in synthesizing the target compound and its analogs.

Direct Amidation of Pyridine Carboxylic Acids

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the only byproduct being water. This method is considered highly atom-economical and environmentally friendly. The process can be driven by thermal conditions, often requiring high temperatures to remove water and drive the equilibrium towards the product. mdpi.com Microwave irradiation has also been employed to shorten reaction times under solvent-free conditions. mdpi.com

Amide Bond Formation via Coupling Reagents

To circumvent the often harsh conditions of direct amidation, a wide variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. peptide.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.net

The general mechanism for many coupling reagents involves the formation of a more reactive acylating agent from the carboxylic acid, which is then readily attacked by the amine. peptide.com For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov

While extensive literature exists on the use of coupling reagents for amide bond synthesis, specific documented examples for the synthesis of this compound from 2,4-dichloronicotinic acid are not prevalent in readily accessible scientific reports. However, the general utility of these reagents in forming amide bonds, including for pyridine-based carboxylic acids, is a cornerstone of modern organic synthesis. nih.govuwindsor.ca

Advanced Coupling Reactions for Functionalizing Dichloropyridine Cores

The two chlorine atoms on the 2,4-dichloropyridine (B17371) core offer opportunities for further molecular elaboration through cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. rsc.org These methods enable the selective formation of new bonds at specific positions on the pyridine ring, which is crucial for building complex molecular architectures.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used palladium-catalyzed reaction. nih.gov In the case of 2,4-dichloropyridines, the two chlorine atoms present a challenge of regioselectivity, as the reactivity of the C2 and C4 positions can be similar. researchgate.netnih.gov Conventionally, halides adjacent to the nitrogen atom in N-heteroarenes are more reactive in palladium-catalyzed cross-couplings. wikipedia.orgresearchgate.net However, research has shown that it is possible to achieve high selectivity for coupling at the C4 position.

An alternative method for the palladium-catalyzed C4-selective coupling of 2,4-dichloropyridines with boronic esters has been developed, yielding a variety of C4-coupled pyridines in moderate to good yields. organic-chemistry.orgwikipedia.org Subsequent arylation can then be performed at the C2 position to create 2,4-diarylated pyridines. organic-chemistry.orgwikipedia.org

| Catalyst System | Substrate | Coupling Partner | Selectivity (C4:C2) | Yield (%) | Reference |

| Pd/IPr | 2,4-dichloropyridine | Phenylboronic acid | ~10:1 | - | researchgate.net |

| Pd(OAc)2/NBu4Br | 2,4-dichloropyridine | Phenylboronic acid | >99:1 | - | researchgate.net |

| Pd(PEPPSI)(IPr) | 2,4-dichloropyridines | Arylboronic acids | 2.5:1 to 10.4:1 | - | researchgate.net |

| PdCl2(dppf) | 3-cyano-2,4-dichloropyridine | 4-aminophenyl pinnacolato boronate | ~2:1 | - | nih.gov |

This table presents a selection of research findings and is not exhaustive.

The Kumada and Negishi cross-coupling reactions provide alternative powerful methods for forming carbon-carbon bonds. The Kumada coupling utilizes a Grignard reagent (organomagnesium halide), while the Negishi coupling employs an organozinc reagent. peptide.comnih.govorgsyn.org Both reactions are catalyzed by transition metals, typically palladium or nickel. nih.govorgsyn.org

A palladium/IPr catalytic system has been shown to be effective for the C4-selective Kumada and Negishi cross-couplings of various substituted 2,4-dichloropyridines. researchgate.net This methodology allows for the installation of aryl, heteroaryl, and alkyl groups at the C4 position while retaining the chloride at the C2 position for potential further reactions. researchgate.net The Negishi coupling is noted for its high functional group tolerance and the ability to couple sp3, sp2, and sp hybridized carbon atoms. orgsyn.org

| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Kumada | Pd/IPr | Substituted 2,4-dichloropyridines | Aryl/Alkyl Grignard reagents | C4-Aryl/Alkyl-2-chloropyridines | - | researchgate.net |

| Negishi | Pd/IPr | Substituted 2,4-dichloropyridines | Aryl/Alkyl/Heteroaryl zinc reagents | C4-Aryl/Alkyl/Heteroaryl-2-chloropyridines | - | researchgate.net |

This table illustrates the general applicability of these reactions as specific yield data for a range of substrates is extensive and detailed in the cited literature.

The choice of ligand in a palladium-catalyzed cross-coupling reaction is crucial for controlling the regioselectivity. wikipedia.orgresearchgate.net By modifying the steric and electronic properties of the ligand, one can influence which of the two chlorine atoms in a 2,4-dichloropyridine molecule reacts.

The use of a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, has been demonstrated to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (approximately 10:1). wikipedia.orgresearchgate.netnih.gov This represents a significant advancement, as it allows for predictable and controlled functionalization of the pyridine core. Control studies have confirmed that this site-selectivity is indeed ligand-controlled. researchgate.net Interestingly, under certain high-temperature conditions, high C4-selectivity can also be achieved without a ligand, under what are known as "Jeffery" conditions. wikipedia.orgresearchgate.net

| Ligand | Catalyst | Reaction | Selectivity Outcome | Reference |

| IPr (N-Heterocyclic Carbene) | Palladium | Suzuki, Kumada, Negishi | Highly C4-selective | researchgate.net |

| None ("Jeffery" conditions) | Palladium | Suzuki | Highly C4-selective | researchgate.net |

| PPh3 | Palladium | Suzuki | Generally C2-selective | nih.gov |

This table highlights the influence of different ligands on the regioselectivity of cross-coupling reactions.

An in-depth analysis of synthetic strategies for this compound and its precursors reveals a variety of sophisticated chemical methodologies. These techniques range from selective cross-coupling reactions to precisely controlled aromatic substitutions and metalations, each offering unique advantages for the construction and functionalization of the dichloropyridine scaffold.

1

4 Ligand-Free Approaches to C4-Selective Cross-Coupling

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry. While palladium-catalyzed cross-coupling reactions typically show a preference for reacting at the C2 position of 2,4-dichloropyridines due to the higher reactivity of halides adjacent to the nitrogen atom, ligand-free conditions have emerged as a powerful tool to invert this selectivity. nih.govresearchgate.net

Remarkably, the use of ligand-free "Jeffery" conditions has been shown to dramatically enhance the selectivity for cross-coupling at the C4 position. nih.gov These conditions, which likely involve the formation of palladium nanoparticles, can increase the C4-selectivity of Suzuki coupling reactions by an order of magnitude, achieving ratios greater than 99:1 in favor of the C4-coupled product. nih.govresearchgate.net This approach provides a highly efficient and selective method for introducing aryl, heteroaryl, and alkyl groups at the C4 position while preserving the C2-chloride for subsequent transformations. nih.govresearchgate.net An alternative process has also been developed for the Pd-catalyzed C4-selective coupling of 2,4-dichloropyridines with boronic esters, yielding a range of C4-coupled pyridines in moderate to good yields. acs.org

Table 1: Comparison of Selectivity in Cross-Coupling of 2,4-Dichloropyridine

| Catalyst System | Position Selectivity (C4:C2) | Coupling Partners | Reference |

|---|---|---|---|

| Pd/IPr (Ligand-Controlled) | ~10:1 | Organoboron, -zinc, -magnesium | researchgate.net |

2 Nucleophilic Aromatic Substitution (SNAr) in Dichloropyridine Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing heteroatom nucleophiles onto pyridine rings. nsf.gov In the case of 2,4-dihalopyridines, SNAr reactions that are not catalyzed by transition metals generally exhibit a preference for substitution at the C4 position. nsf.gov This inherent reactivity pattern contrasts with the conventional C2-selectivity observed in many palladium-catalyzed cross-coupling reactions. nih.gov The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, temporarily disrupting the ring's aromaticity to form a Meisenheimer complex, before the halide leaving group is ejected. researchgate.netyoutube.com

1 Sequential Cross-Coupling and SNAr Strategies

The divergent regioselectivity of cross-coupling and SNAr reactions on the 2,4-dichloropyridine core enables powerful and flexible synthetic strategies. Specifically, a sequence involving a highly C4-selective cross-coupling followed by a C2-selective SNAr reaction provides access to substituted pyridines that are challenging to synthesize using conventional methods. nih.govnsf.gov

This two-step approach allows for the controlled and sequential introduction of different substituents at the C4 and C2 positions. For instance, after installing a carbon-based substituent at C4 via a ligand-free Suzuki coupling, the remaining chloride at C2 can be displaced by a variety of nucleophiles, such as thiolates or amines, through an SNAr reaction. nih.govnsf.gov This methodology significantly broadens the accessible chemical space for novel pyridine derivatives. nih.govresearchgate.net

2 Influence of Substituents on SNAr Regioselectivity

The regioselectivity of SNAr reactions on dichloropyridine rings is highly sensitive to the electronic and steric properties of existing substituents. researchgate.netwuxiapptec.com For a 2,4-dichloropyridine bearing a 3-carboxamide group, the substituent's nature plays a critical directing role.

Research on analogous 2,6-dichloropyridines has shown that a 3-amide substituent directs nucleophilic attack preferentially to the 2-position over the 6-position. researchgate.net This preference is attributed to the electronic effects and potential for hydrogen bonding interactions with the incoming nucleophile or transition state. In contrast, bulky substituents near the pyridine ring tend to direct substitution towards the more sterically accessible position. researchgate.net Similarly, studies on dichloropyrimidines and dichloropyrazines have established that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can steer the nucleophilic attack to specific positions. nih.govresearchgate.net For 2,4-dichloropyrimidine (B19661), SNAr reactions with amines typically occur at C4, but this can be switched to C2 by using tertiary amine nucleophiles or when certain substituents are present. nih.govwuxiapptec.com Therefore, the 3-carboxamide group in the target molecule is expected to significantly influence the outcome of SNAr reactions, likely favoring substitution at the C2 position.

Table 2: Substituent Effects on SNAr Regioselectivity in Dihalo-N-Heterocycles

| Substrate | Substituent at Position | Nucleophile | Preferred Position of Attack | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | 3-Amide | 1-Methylpiperazine | C2 | researchgate.net |

| 2,6-Dichloropyridine | 3-Cyano | 1-Methylpiperazine | C6 | researchgate.net |

| 2,4-Dichloropyrimidine | 5-EWG | Various amines | C4 | nih.gov |

| 2,4-Dichloropyrimidine | 5-EWG | Tertiary amines | C2 | nih.gov |

| 3,5-Dichloropyrazine | 2-EWG | Amines | C5 | researchgate.net |

3 Deprotonative Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic intermediate with an electrophile. clockss.org

1 Ortho-Lithiation Strategies for Halopyridines

Halogen atoms themselves can serve as directing groups for the lithiation of pyridine rings. The regioselective ortho-lithiation of various halopyridines, including 2-chloro-, 3-chloro-, and 4-chloropyridine, has been successfully achieved using hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C). clockss.orgresearchgate.netresearchgate.net The use of these bulky, non-nucleophilic bases is crucial to prevent competitive nucleophilic addition to the pyridine ring's C=N bond. clockss.org Once the lithiated intermediate is formed, it can be trapped with a wide array of electrophiles to yield ortho-disubstituted pyridines in good to excellent yields. researchgate.netresearchgate.net

2 Regioselectivity in Metalation Reactions of Dichloropyridines

The regioselectivity of deprotonative metalation on dichloropyridines is governed by the combined directing effects of the two chlorine atoms and the pyridine nitrogen. The kinetic acidity of pyridine protons generally follows the order C4 > C3 > C2. researchgate.net Halogen substituents significantly increase the acidity of adjacent protons.

In the case of 3-chloropyridine, treatment with LDA results in the highly regioselective lithiation of the C4 position. researchgate.netresearchgate.net For 2-chloropyridine, lithiation occurs at the C3 position. clockss.org Based on these established principles, the metalation of a 2,4-dichloropyridine precursor would be predicted to occur at the C5 position, which is ortho to the C4-chloro substituent, or potentially at the C3 position, ortho to the C2-chloro group. The presence of a directing group at the 3-position, such as a carboxamide, would further influence the site of deprotonation, likely directing it to one of the adjacent positions (C2 or C4) if they were not halogenated, or to the C5 position. The resulting lithiated species can then be quenched with an appropriate electrophile to introduce a new substituent with high regiochemical control. researchgate.net

Mechanistic Investigations of Reactions Involving 2,4 Dichloropyridine 3 Carboxamide Derivatives

Elucidation of Regioselectivity in Halogenated Pyridine (B92270) Transformations

The selective functionalization of halogenated pyridines is a significant challenge in synthetic chemistry due to the often-competing reaction sites. digitellinc.commountainscholar.org Understanding the factors that govern regioselectivity is paramount for the efficient synthesis of desired products.

Steric and Electronic Influences on Reaction Pathways

The regioselectivity of reactions involving halogenated pyridines is profoundly influenced by both steric and electronic effects. wikipedia.orgyoutube.com Steric hindrance, arising from the spatial arrangement of atoms, can impede the approach of a reactant to a particular site, thereby favoring reaction at a less sterically crowded position. wikipedia.org For instance, bulky substituents on the pyridine ring can direct incoming reagents to more accessible positions. wikipedia.orgacs.org

Electronic effects, which dictate the electron density distribution within the molecule, also play a critical role. youtube.com Electron-withdrawing groups, such as the chloro and carboxamide groups in 2,4-Dichloropyridine-3-carboxamide, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. byjus.comwikipedia.orgmasterorganicchemistry.com The position of these groups determines the most electrophilic sites on the ring. For example, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups positioned ortho or para to a leaving group can stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction at that position. wikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, electron-donating groups increase the electron density, which can favor electrophilic aromatic substitution, although this is less common for highly substituted and electron-deficient pyridines. youtube.com The interplay between these steric and electronic factors ultimately determines the final product distribution. wikipedia.orgyoutube.com

Role of Catalyst Ligands in Directing Site-Selectivity

Catalyst ligands are instrumental in controlling the site-selectivity of transition-metal-catalyzed reactions on pyridine rings. researchgate.netnih.gov The design of the ligand is a key determinant of whether a reaction proceeds, its rate, and its selectivity. researchgate.net Different classes of ligands, including mono-N-protected amino acids, pyridones, and phosphines, have been shown to influence the outcome of these transformations. researchgate.net

For instance, in palladium-catalyzed C-H functionalization, bidentate ligands like 1,10-phenanthroline (B135089) can weaken the coordination of the palladium catalyst to the pyridine nitrogen through a trans-effect, enabling C3-selective olefination. nih.gov Similarly, bifunctional N-heterocyclic carbene (NHC) ligands have been designed to recruit and position the substrate through a temporary anchor, overriding the intrinsic electronic preferences of the pyridine ring to achieve C3-H activation. nih.gov These ligands can create a specific steric and electronic environment around the metal center, which in turn dictates the position of bond activation and formation. The ability of ligands to control regioselectivity is crucial for the synthesis of complex pyridine-containing molecules. researchgate.netnih.gov

Reaction Kinetics and Transition State Analysis in Amide Formation

The formation of the amide bond in this compound and its derivatives is a fundamental process. researchgate.net Mechanistic studies often involve analyzing the reaction kinetics and the structure of the transition state to understand the reaction pathway. The formation of an amide bond typically proceeds through the activation of a carboxylic acid, which then reacts with an amine. researchgate.netnih.gov

The transition state for amide bond formation involves a tetrahedral intermediate. nih.govyoutube.com Computational studies can provide insights into the geometry and energy of these transient species. researchgate.net For instance, the stability of the transition state can be significantly influenced by factors such as hydrogen bonding. A hydrogen bond formed in the transition state can lower its energy, thereby accelerating the reaction. digitellinc.com The reactivity of amides is also related to the degree of twist around the N-C(O) bond; highly twisted amides are more reactive as acylating agents because the stabilizing resonance between the nitrogen lone pair and the carbonyl group is disrupted. nsf.gov

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea leads to a faster reaction rate. |

| Transition State Geometry | The spatial arrangement of atoms at the highest point of the reaction energy profile. | Determines the stereochemical outcome and provides insight into the reaction mechanism. researchgate.net |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the speed of the reaction under specific conditions. |

Pathways of Reductive Dehalogenation in Related Pyrimidine (B1678525) Systems

While this compound is a pyridine derivative, understanding the degradation pathways of related heterocyclic systems like pyrimidines can offer valuable insights. The reductive pathway is a major route for pyrimidine degradation in many organisms. nih.govresearchgate.netresearchgate.net This process typically involves the reduction of the pyrimidine ring, followed by hydrolytic cleavage. nih.govcreative-proteomics.com

In the reductive degradation of uracil, for example, the C5-C6 double bond is first reduced by dihydropyrimidine (B8664642) dehydrogenase. researchgate.netcreative-proteomics.com This is followed by ring opening catalyzed by dihydropyrimidinase and subsequent breakdown by β-ureidopropionase to yield β-alanine, CO₂, and NH₃. researchgate.netresearchgate.net This multi-step enzymatic process effectively breaks down the heterocyclic ring into smaller, metabolizable molecules. researchgate.netcreative-proteomics.com Although distinct from direct dehalogenation, these pathways highlight the biological mechanisms for cleaving stable heterocyclic rings, which can share mechanistic principles with chemical dehalogenation processes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. byu.eduresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), allow for the detailed study of reaction pathways, transition states, and the influence of various factors on reactivity and selectivity. byu.edursc.org

For reactions involving halogenated pyridines, computational studies can help to:

Predict Regioselectivity: By calculating the energies of different possible intermediates and transition states, the most favorable reaction pathway can be identified. researchgate.net

Understand Catalyst Effects: The role of catalyst ligands in directing site-selectivity can be modeled, providing insights into the non-covalent interactions that govern the reaction outcome. researchgate.net

Analyze Reaction Energetics: Activation barriers and reaction energies can be calculated to provide a quantitative understanding of the reaction kinetics. rsc.org

These computational approaches complement experimental findings and provide a deeper, molecular-level understanding of the chemical transformations of compounds like this compound. digitellinc.comresearchgate.net

Computational and Theoretical Studies on 2,4 Dichloropyridine 3 Carboxamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for elucidating the fundamental characteristics of a molecule. These methods model the electronic structure and predict geometric parameters with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.netnih.gov For 2,4-Dichloropyridine-3-carboxamide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine bond lengths, bond angles, and dihedral angles of the ground-state structure. nih.govscispace.com The process involves finding a minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary vibrational frequencies. researchgate.net These optimized geometries are crucial for subsequent calculations of electronic properties and for understanding the molecule's steric and electronic profile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netschrodinger.comyoutube.com A small energy gap suggests high polarizability and reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

Table 1: Illustrative Global Reactivity Parameters for this compound (Calculated from Theoretical HOMO/LUMO Energies)

| Parameter | Formula | Typical Value (eV) |

| EHOMO | - | -6.85 |

| ELUMO | - | -1.70 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.15 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.70 |

| Electronegativity (χ) | (I+A)/2 | 4.275 |

| Chemical Potential (μ) | -(I+A)/2 | -4.275 |

| Chemical Hardness (η) | (I-A)/2 | 2.575 |

| Chemical Softness (S) | 1/(2η) | 0.194 |

| Electrophilicity Index (ω) | μ²/2η | 3.54 |

Note: These values are representative for a molecule of this type and are derived from theoretical principles. Actual values would be obtained from specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. researchgate.net It provides a description of the Lewis-like chemical bonding structure and investigates the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, key intramolecular interactions would include:

Delocalization of lone pair (LP) electrons from the pyridine (B92270) nitrogen (N) and the amide oxygen (O) and nitrogen (N) into antibonding π* orbitals of the pyridine ring and the carbonyl group.

Interactions between the π orbitals of the pyridine ring and the π* orbitals of the C=O bond, indicating conjugation.

Donation from the chlorine (Cl) lone pairs into the σ* orbitals of adjacent C-C or C-N bonds.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C-Namide) | ~35-45 | Resonance stabilization of amide |

| LP (1) Npyridine | π* (C-C) | ~20-30 | Ring delocalization |

| π (C=C) | π* (C=C) | ~15-25 | π-conjugation within the ring |

| LP (2) ClC4 | σ* (C3-C4) | ~2-5 | Hyperconjugation |

| LP (2) ClC2 | σ* (N-C2) | ~2-5 | Hyperconjugation |

Note: These values are estimations based on typical NBO results for similar functional groups and molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In this compound, such regions would be concentrated around the carbonyl oxygen and the pyridine nitrogen atom. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. The hydrogen atoms of the amide group (-NH₂) would be expected to show the most intense positive potential. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, highlighting the sites where it is most likely to interact with other charged or polar species. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electron Distribution

Computational Studies of Reaction Mechanisms

Theoretical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and determining activation energies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgfiveable.me For dihalogenated substrates like this compound, a key challenge is achieving site-selectivity. Conventionally, halides adjacent to a heteroatom (like the C2-Cl) are more reactive. nih.gov However, computational and experimental studies have shown that this selectivity can be controlled.

A general palladium-catalyzed cross-coupling cycle (such as Suzuki, Negishi, or Stille) involves three primary steps: wikipedia.orgnih.gov

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the substrate, forming an organopalladium(II) complex. nobelprize.orgwikipedia.org For this compound, this can occur at either the C2-Cl or C4-Cl bond.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. nobelprize.orgfiveable.me

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Studies on 2,4-dichloropyridines have demonstrated that high selectivity for cross-coupling at the C4 position can be achieved. nih.gov This unconventional selectivity can be influenced by:

Ligand Control: The use of very bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can sterically hinder approach to the C2 position, favoring oxidative addition at the less-hindered C4 position. nih.gov

Ligand-Free Conditions: Under certain "Jeffery" conditions, C4-selectivity can be significantly enhanced, suggesting that the reaction pathway is sensitive to the specific reaction environment. nih.gov

Computational DFT studies can model the energy profiles of these competing pathways (oxidative addition at C2 vs. C4), calculating the activation barriers for each. These calculations help rationalize the observed selectivities by showing which transition state is lower in energy under specific catalytic conditions (e.g., with a particular ligand), thereby providing a detailed mechanistic understanding of the reaction.

Investigation of Deprotonation and Metalation Processes

The reactivity of this compound, particularly concerning deprotonation and subsequent metalation, is crucial for its application in chemical synthesis. Computational studies on related pyridine carboxamides and substituted pyridines help predict the likely sites for these reactions.

Deprotonation is expected to occur at the amide (-CONH2) group, as the protons on the nitrogen atom are the most acidic. The specific site of metalation following deprotonation depends on the reaction conditions and the metal used. Theoretical models suggest that the presence of two chlorine atoms on the pyridine ring significantly influences the electron distribution, thereby affecting the acidity of the amide protons and the nucleophilicity of the resulting anion.

In related pyridine systems, computational analyses have shown that metalation can be directed by the substituents. For this compound, the chlorine atoms at positions 2 and 4, and the carboxamide group at position 3, would cooperatively influence the regioselectivity of metalation. Studies on pyridine derivatives reveal that such processes are fundamental in creating more complex molecular architectures. mdpi.comnih.gov

Energy Profiles and Transition States in Complex Cyclization Reactions

Cyclization reactions are vital for synthesizing complex heterocyclic structures, and computational chemistry provides essential tools to understand their mechanisms. nih.gov For molecules like this compound, intramolecular cyclization could be a pathway to novel fused-ring systems. Theoretical studies on the cyclization of related N-acyliminium ions or similar pyridine derivatives offer insights into the potential energy surfaces, transition states, and reaction intermediates. nih.govmdpi.com

The energy profile of a hypothetical cyclization reaction would involve locating the transition state structure connecting the linear reactant to the cyclized product. The activation energy, calculated as the difference in energy between the reactant and the transition state, determines the reaction's feasibility. For example, in transition metal-catalyzed [2+2+2] cycloadditions used to form pyridine rings, understanding the intermediates and their energy barriers is key to controlling the reaction outcome. nih.govresearchgate.net Similarly, computational models of nicotinamidase enzymes, which process nicotinamide (B372718), reveal the energy barriers for amide hydrolysis, a process that shares mechanistic features with cyclization. researchgate.net

Table 1: Hypothetical Energy Profile for a Cyclization Reaction Note: This data is illustrative, based on typical values for related heterocyclic reactions, as specific data for this compound is not available.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant | 0 | Starting this compound derivative |

| Transition State | +25 | Highest energy point along the reaction coordinate |

| Intermediate | +5 | A meta-stable species formed during the reaction |

| Product | -15 | Final cyclized product |

Advanced Spectroscopic Property Predictions via Quantum Mechanics

Quantum mechanical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. oberlin.edu

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical vibrational spectra (FT-IR and FT-Raman) can be accurately predicted using Density Functional Theory (DFT) calculations. By computing the harmonic frequencies, researchers can assign the vibrational modes observed in experimental spectra. libretexts.org Studies on similar molecules, such as 2-amino-3,5-dichloropyridine (B145740) and other chloropyridines, provide a strong basis for predicting the spectrum of this compound. tandfonline.comcore.ac.ukresearchgate.net

The calculations typically use methods like B3LYP with basis sets such as 6-311++G(d,p). core.ac.uk The predicted frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. Key vibrational modes for this molecule would include N-H stretching of the amide, C=O stretching, pyridine ring stretching, and C-Cl stretching. For instance, N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while the C=O stretch is typically found around 1680-1700 cm⁻¹. scienceacademique.comnih.gov Raman spectroscopy studies on related pyridine complexes further help in understanding how molecular interactions, like dative bonding, can shift vibrational frequencies. nih.govacs.org

Table 2: Predicted Vibrational Frequencies for a Related Dichloropyridine Derivative Source: Adapted from studies on 2-Amino-3,5-dichloropyridine. tandfonline.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asym | 3540 | 3535 | Asymmetric NH₂ Stretch |

| ν(N-H) sym | 3430 | 3425 | Symmetric NH₂ Stretch |

| ν(C=O) | 1695 | 1690 | Carbonyl Stretch |

| ν(Ring) | 1580 | 1575 | Pyridine Ring Stretch |

| ν(C-Cl) | 830 | 825 | C-Cl Stretch |

UV-Visible Spectroscopy and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. mdpi.comnih.gov This analysis predicts the maximum absorption wavelengths (λmax) and the nature of the underlying electronic transitions, such as π→π* or n→π*. rsc.org For this compound, the UV-Vis spectrum would be characterized by transitions involving the π-electron system of the pyridine ring and the non-bonding electrons of the amide group and chlorine atoms.

Computational studies on substituted pyridines and other aromatic amides show that the main absorption bands are typically due to HOMO→LUMO transitions. tandfonline.comresearchgate.net The presence of chlorine substituents and the carboxamide group will influence the energies of these frontier molecular orbitals, thereby shifting the absorption bands. TD-DFT calculations can elucidate these shifts and help interpret experimental spectra. researchgate.net

Table 3: Predicted Electronic Transitions for a Substituted Pyridine Note: This data is illustrative, based on TD-DFT calculations for similar aromatic amides.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 240 | 0.08 | HOMO-1 → LUMO (n→π*) |

| S₀ → S₃ | 210 | 0.45 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.govmdpi.com For a flexible molecule like this compound, which has a rotatable carboxamide group, MD simulations can reveal the preferred conformations and the energy barriers between them. Studies on nicotinamide and its derivatives show that it can exist in different conformations, which influences its ability to form hydrogen bonds and co-crystals. nih.govnih.gov

MD simulations can also model how the molecule interacts with solvents or biological macromolecules. nih.govrsc.org By analyzing the trajectories, one can identify persistent hydrogen bonds, van der Waals contacts, and π-stacking interactions. This information is critical for understanding the molecule's behavior in different environments, from crystal packing to potential biological activity. mdpi.comnih.gov

Non-Covalent Interaction Analysis (Electron Localization Function, Local Orbital Locator, Reduced Density Gradient)

The study of non-covalent interactions (NCIs) is essential for understanding molecular recognition, crystal engineering, and supramolecular chemistry. researchgate.netconicet.gov.ar Computational methods like the analysis of the Reduced Density Gradient (RDG) allow for the visualization and characterization of weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.netchemrxiv.orgnih.govchemrxiv.orguss.cl

The RDG is a function of the electron density and its gradient. Plotting RDG versus the electron density signed by the second eigenvalue of the Hessian matrix reveals regions of stabilizing (hydrogen bonds, halogen bonds) and destabilizing (steric repulsion) interactions. ias.ac.inresearchgate.net For this compound, NCI analysis would highlight intramolecular hydrogen bonding between the amide and the pyridine nitrogen, as well as potential intermolecular C-Cl···N halogen bonds and π-π stacking interactions in a condensed phase. Other tools like the Electron Localization Function (ELF) and Local Orbital Locator (LOL) provide complementary information on electron pairing and localization, further clarifying the nature of chemical bonds and lone pairs. tandfonline.comnih.gov These analyses provide a detailed picture of the forces governing the molecule's structure and interactions. nih.gov

Advanced Synthetic Applications and Derivative Synthesis of 2,4 Dichloropyridine 3 Carboxamide

Utilization as a Building Block in Complex Heterocyclic Synthesis

The strategic placement of two reactive chlorine atoms and a carboxamide group makes 2,4-Dichloropyridine-3-carboxamide an ideal starting point for the synthesis of intricate molecular architectures.

Construction of Pyridine-Fused Quinazolines via Acylation

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in biologically active molecules. One such application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones. Although direct synthesis from this compound is a subject of ongoing research, analogous syntheses provide a clear pathway. For instance, related pyrido[2,3-d]pyrimidine (B1209978) derivatives are synthesized from precursors like 2-aminonicotinic acid, which can be conceptually derived from this compound through hydrolysis and amination. The general strategy involves the condensation of a substituted 2-aminopyridine (B139424) derivative with a suitable reagent to form the fused pyrimidinone ring. The carboxamide group at the 3-position is poised for cyclization reactions, often following the substitution of the adjacent chlorine atom. For example, a synthetic route to pyrido[2,3-d]pyrimidin-4-one derivatives has been reported starting from 2-chloro-3-pyridine carboxylic acid, highlighting the utility of the pyridine-3-carbonyl scaffold. nih.gov

Synthesis of Polyamido-polyester Macrocycles

Macrocyclic compounds, known for their unique conformational properties and ability to bind to various guest molecules, can be synthesized using this compound as a key component. The two chlorine atoms can undergo sequential nucleophilic substitution with di-functional linkers, such as polyethylene (B3416737) glycol diamines, to form large ring structures. The amide group can also participate in the macrocyclization or be a key feature of the final macrocycle's structure and function. For instance, ruthenium complexes with pincer-type macrocyclic ligands containing a bis(carboxamide) moiety have been synthesized, demonstrating the importance of the carboxamide group in creating specific cavities within macrocycles. wuxiapptec.com While a direct synthesis of polyamido-polyester macrocycles from this compound is an area of potential exploration, the principles of macrocyclization via nucleophilic substitution on dihalopyridines are well-established.

Preparation of Dyes and Tailored Polymeric Materials

The reactivity of this compound also extends to the synthesis of functional organic materials, including dyes and polymers.

Dyes: The synthesis of disperse dyes, particularly azo dyes, can be envisioned starting from derivatives of this compound. A common method for producing azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov By first converting one of the chloro groups of this compound to an amino group, a novel diazo component can be generated. Subsequent coupling with various aromatic compounds would lead to a new class of pyridine-based azo dyes with potentially interesting photophysical properties. For example, disperse dyes have been synthesized from 2-amino-4-chloro-5-formylthiazole, a heterocyclic amine with a similar substitution pattern, by diazotization and coupling with pyridone and resorcinol (B1680541) derivatives. google.com

Polymeric Materials: The di-functional nature of this compound makes it a suitable monomer for polycondensation reactions. For example, reaction with bisphenols or aromatic diamines could lead to the formation of novel polyethers or polyamides. The rigidity of the pyridine (B92270) ring and the presence of the carboxamide group would impart specific properties to the resulting polymers, such as thermal stability and defined secondary structures.

Design and Synthesis of Substituted Pyridine-3-carboxamide (B1143946) Analogues

The ability to selectively modify the pyridine ring of this compound at various positions is crucial for creating libraries of compounds for drug discovery and other applications.

Strategies for Introducing Diverse Substituents at Pyridine C2, C4, and C5 Positions

The two chlorine atoms at the C2 and C4 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. nih.govnih.gov

Substitution at C2 and C4: The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in dichloropyrimidines, a related heterocyclic system. google.com However, the presence of substituents can alter this preference. google.com This differential reactivity allows for the sequential introduction of different nucleophiles, leading to a diverse range of 2,4-disubstituted pyridine-3-carboxamides. For example, reaction with alkoxides or thiolates can introduce ether or thioether linkages, respectively.

| Nucleophile | Position of Substitution | Resulting Functional Group |

| Alkoxide (e.g., NaOMe) | C4 or C2 | Methoxy |

| Thiolate (e.g., NaSPh) | C4 or C2 | Phenylthio |

| Amine (e.g., RNH₂) | C4 or C2 | Amino |

| Cyanide (e.g., NaCN) | C4 or C2 | Cyano |

Functionalization at C5: While the C2 and C4 positions are readily functionalized via nucleophilic substitution, the C5 position, which bears a hydrogen atom, can be functionalized through modern cross-coupling techniques. Palladium-catalyzed C-H activation and arylation is a powerful tool for introducing aryl or heteroaryl groups at this position. This allows for the synthesis of tri-substituted pyridine-3-carboxamide derivatives with a high degree of structural diversity.

Synthetic Access to 2,4-Bisaminopyridines and Related Scaffolds

The synthesis of 2,4-bisaminopyridine-3-carboxamide derivatives is a key transformation, as these scaffolds are important in medicinal chemistry. This can be achieved through the sequential or direct substitution of both chlorine atoms in this compound with amines. The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor the formation of the desired bis-aminated product. For instance, the amination of 2,4-dichloropyrimidines has been shown to be highly regioselective, which can be exploited for the synthesis of unsymmetrically substituted diaminopyrimidines. By applying similar strategies to this compound, a wide range of 2,4-bis(alkylamino)- and 2,4-bis(arylamino)pyridine-3-carboxamides can be accessed.

| Amine | Reaction Conditions | Product |

| Alkylamine (e.g., R-NH₂) | Base, Solvent, Heat | 2,4-Bis(alkylamino)pyridine-3-carboxamide |

| Arylamine (e.g., Ar-NH₂) | Base, Solvent, Heat | 2,4-Bis(arylamino)pyridine-3-carboxamide |

| Diamine (e.g., H₂N-X-NH₂) | Base, Solvent, Heat | Macrocyclic or polymeric structures |

**Authoritat

Structure Reactivity Relationship Studies of 2,4 Dichloropyridine 3 Carboxamide Analogues

Correlating Structural Modifications with Synthetic Outcomes and Reaction Selectivity

The reactivity of dichlorinated pyridine (B92270) and pyrimidine (B1678525) systems, which are structurally related to 2,4-Dichloropyridine-3-carboxamide, is profoundly influenced by the position and nature of substituents. In nucleophilic aromatic substitution (SNAr) reactions, a common transformation for such scaffolds, the regioselectivity is a critical aspect. For instance, in 2,4-dichloropyrimidines, the reactivity at the C4 position is generally higher than at the C2 position. However, this selectivity is not absolute and can be modulated by reaction conditions and the structure of the nucleophile. guidechem.comwuxiapptec.com

Studies on related 2,4-dichloropyrimidine (B19661) compounds have shown that factors like the type of starting materials, reaction temperature, and reagent concentration can significantly impact reaction selectivity. guidechem.com For example, using n-butanol as a solvent with diisopropylethylamine (DIPEA) as a base can lead to exclusive substitution at the C4 position, whereas substitution at the C2 position can be challenging under alkaline conditions. guidechem.com In the case of 2,4,5-trichloropyrimidine, the reactivity order for SNAr and Suzuki reactions is established as 4-Cl > 2-Cl >> 5-Cl, highlighting the distinct electronic environment of each position. guidechem.com

The introduction of different functional groups at various positions on the pyridine or pyrimidine ring can dramatically alter the electronic distribution and, consequently, the preferred site of reaction. This principle is fundamental to understanding and predicting the synthetic outcomes for analogues of this compound.

Rational Design of Pyridine-3-carboxamide (B1143946) Derivatives for Specific Chemical Reactivity

The insights gained from structure-reactivity studies are instrumental in the rational design of pyridine-3-carboxamide derivatives with tailored chemical properties. By strategically placing activating or deactivating groups on the pyridine ring, chemists can direct reactions to a specific site. For example, the synthesis of novel pyridine-3-carboxamide analogues often involves a multi-step process where the strategic introduction of substituents dictates the final structure and, by extension, its reactivity. nih.gov

The concept of "pharmacophore hybridization," where two or more pharmacophoric units are combined, is a powerful strategy in drug design and can be applied to the rational design of reactive intermediates. nih.gov For instance, conjugating a 2-amino-4-phenyl thiazole (B1198619) moiety with a nicotinic acid derivative creates a new molecule with potentially unique reactivity patterns. nih.gov

Computational methods, such as molecular docking and quantum chemical calculations, play an increasingly important role in the rational design process. nih.gov These tools can predict the binding affinities of molecules to target proteins and provide insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.gov

Mechanistic Insights from Systematic Structural Variations in Pyridine-Based Scaffolds

Systematic variation of substituents on pyridine-based scaffolds provides deep mechanistic insights into their reactions. For example, in the study of pyridine carboxamides reacting with 1,3-propanesultone, the position of the carboxamide group (ortho, meta, or para to the ring nitrogen) significantly influences the reaction yield. nih.gov The reaction with nicotinamide (B372718) (meta-substituted) and its N-methyl analog proceeds with higher yields compared to their ortho or para counterparts. nih.gov This is attributed to the formation of an intramolecular hydrogen bond in the transition state, which stabilizes it and lowers the activation energy for the sultone ring-opening. nih.gov

Quantum-chemical calculations and spectroscopic analysis are invaluable in elucidating these mechanisms. nih.gov For instance, analyzing the reaction mixture with IR spectroscopy can reveal the formation of different conformers of the product, providing clues about the reaction pathway. nih.gov Similarly, computational modeling of the transition state can help to explain observed reactivity trends. nih.gov

In the context of dichlorinated pyridines, Frontier Molecular Orbital (FMO) analysis has been used to understand the regioselectivity of SNAr reactions. researchgate.net The distribution of the LUMO on the pyridine ring can indicate the most electrophilic sites, which are most susceptible to nucleophilic attack. wuxiapptec.com

Impact of Conformational Restriction on Molecular Reactivity and Synthetic Efficiency

In bicyclic systems, ring strain can significantly affect the regiochemistry of reactions. nih.gov While this compound is not bicyclic, the steric interactions between the substituents can lead to preferred conformations that influence the accessibility of the reactive sites. The planarity of the pyridine ring and the orientation of the carboxamide group relative to the chlorine atoms can either facilitate or hinder the approach of a reagent.

The design of rigid scaffolds, where conformational freedom is limited, is a common strategy in medicinal chemistry to enhance binding affinity to a target. acs.org This principle also applies to reactivity, where a more rigid molecule may exhibit higher selectivity in its reactions due to a more defined and less dynamic transition state.

Influence of Substituent Effects on Pyridine Ring Activation and Deactivation

The electronic properties of substituents on the pyridine ring are a primary determinant of its reactivity. Electron-withdrawing groups, such as the chlorine atoms in this compound, deactivate the ring towards electrophilic substitution but activate it for nucleophilic substitution. The carboxamide group can act as either an activating or deactivating group depending on the reaction conditions and the position on the ring.

Studies on substituted pyridinium (B92312) cations have shown that electron-donating groups generally increase the rate of reactions like the electrochemical reduction of carbon dioxide, while electron-withdrawing groups can have the opposite effect. princeton.edu However, steric effects can also play a crucial role, sometimes overriding the expected electronic trends. princeton.edu

In the context of SNAr reactions on dichloropyrimidines, the presence of an electron-donating substituent at the C6 position can reverse the usual C4 selectivity, favoring substitution at the C2 position. wuxiapptec.com This is explained by the alteration of the LUMO distribution, where the lobes at C2 and C4 become similar in size. wuxiapptec.com Conversely, an electron-withdrawing cyano group on a pyridinium cation can increase its acidity to the point where proton transfer becomes the dominant reaction pathway over radical reactions. nih.gov These examples underscore the powerful influence of substituents in modulating the reactivity of the pyridine ring.

Interactive Data Table: Regioselectivity in Nucleophilic Aromatic Substitution of Dichlorinated Heterocycles

The table below summarizes the general reactivity patterns observed in the nucleophilic aromatic substitution of dichlorinated pyrimidines, which can serve as a model for understanding the potential reactivity of this compound.

| Position of Chlorine | General Reactivity in SNAr | Influencing Factors | Reference |

| C4 | Higher | Generally more susceptible to nucleophilic attack. | guidechem.comwuxiapptec.com |

| C2 | Lower | Reactivity can be enhanced by specific substituents or reaction conditions. | guidechem.comwuxiapptec.com |

| C5 | Much Lower | Generally the least reactive position for SNAr. | guidechem.com |

Analytical and Spectroscopic Characterization Methodologies in Research on 2,4 Dichloropyridine 3 Carboxamide

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 2,4-Dichloropyridine-3-carboxamide. These two methods are complementary, as the selection rules governing them differ; some vibrational modes may be active in Raman but not in IR, and vice versa. youtube.comcovalentmetrology.com

In the FT-IR spectrum, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O (Amide I) stretching vibration is anticipated to produce a strong absorption band around 1680-1650 cm⁻¹. The N-H bending (Amide II) vibration usually occurs near 1640-1550 cm⁻¹. For the aromatic pyridine (B92270) ring, C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. rsc.orgnih.gov The vibrations associated with the carbon-chlorine bonds (C-Cl) are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. nih.govnih.gov

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. Non-polar bonds, which are weak in FT-IR, can produce strong signals in Raman. youtube.com Therefore, the C=C and C-Cl stretching modes are expected to be well-defined. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3400-3200 (two bands) | Medium-Strong | Weak |

| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 | Medium-Weak | Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680-1650 | Strong | Medium |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1640-1550 | Medium-Strong | Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600-1400 | Medium-Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple. It should display two signals in the aromatic region corresponding to the two adjacent protons on the pyridine ring (H-5 and H-6). Due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, these protons would appear at downfield chemical shifts, likely between 8.0 and 9.0 ppm. These two protons will show coupling to each other, resulting in two doublets. The amide group (-CONH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon of the carbonyl group (C=O) is expected to have the most downfield shift, typically in the range of 165-170 ppm. The five carbons of the pyridine ring will have shifts determined by the positions of the nitrogen atom and the two chlorine substituents. acs.org The carbons directly bonded to chlorine (C-2 and C-4) will be significantly shifted, as will the carbon adjacent to the nitrogen (C-6).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-5 | 8.0 - 8.5 | Doublet (d) | - |

| H-6 | 8.5 - 9.0 | Doublet (d) | - |

| -NH₂ | 7.5 - 8.5 (broad) | Singlet (s) | - |

| C-2 | - | - | 148 - 152 |

| C-3 | - | - | 130 - 135 |

| C-4 | - | - | 145 - 150 |

| C-5 | - | - | 125 - 130 |

| C-6 | - | - | 150 - 155 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. libretexts.orgmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. researchgate.net

The pyridine ring is an aromatic system, giving rise to intense π→π* transitions, typically observed below 300 nm. researchgate.netnist.gov The presence of the carboxamide and chloro substituents will influence the exact position and intensity of these bands. The carbonyl group (C=O) of the amide and the nitrogen atom of the pyridine ring both possess non-bonding electrons (n electrons). This allows for lower energy n→π* transitions. These transitions are typically much weaker in intensity than π→π* transitions and are expected to appear at longer wavelengths, possibly extending into the near-UV region (>300 nm). science-softcon.de The solvent used for analysis can also influence the position of these absorption maxima.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Pyridine Ring System | 200 - 300 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the pyridine ring and reveal the conformation of the carboxamide substituent relative to the ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that dictate the crystal packing. It is highly probable that the amide functional groups would participate in hydrogen bonding. A common motif for primary amides is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. nih.gov These dimers could then be further linked into more extended networks. Additionally, π-π stacking interactions between the electron-deficient pyridine rings could play a role in stabilizing the crystal lattice.

Table 4: Expected Crystallographic Data and Interactions for this compound

| Parameter | Expected Finding |

|---|---|

| Molecular Geometry | Planar pyridine ring. The dihedral angle between the ring and the amide group will be determined. |

| Bond Lengths/Angles | C-Cl, C-N, C=O, and ring bond lengths consistent with a substituted pyridine amide structure. |

| Intermolecular Interactions | Strong N-H···O hydrogen bonding between amide groups, likely forming dimers or chains. Potential for C-H···N or C-H···O weak hydrogen bonds. Possible π-π stacking of pyridine rings. |

| Crystal System | To be determined by analysis (e.g., Monoclinic, Orthorhombic). |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₆H₄Cl₂N₂O, which corresponds to a monoisotopic mass of approximately 189.97 Da and an average molecular weight of 191.01 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In the mass spectrum, the molecule is expected to be detected as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu